Product packaging for SB-366791(Cat. No.:CAS No. 1649486-65-6)

SB-366791

Cat. No.: B7764232
CAS No.: 1649486-65-6
M. Wt: 287.74 g/mol
InChI Key: RYAMDQKWNKKFHD-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of TRPV1 in Sensory Transduction and Nociception

TRPV1 functions as a polymodal integrator, capable of being activated by a diverse range of stimuli. nih.govbenthamopen.commdpi.com These include noxious heat (typically above 42°C), acidic pH, and various endogenous and exogenous chemical compounds. nih.govmdpi.com Capsaicin (B1668287), the pungent component found in chili peppers, is a well-known exogenous activator of TRPV1 and has been instrumental in the discovery and characterization of the channel. nih.govnih.gov The activation of TRPV1 leads to an influx of cations, primarily calcium and sodium ions, causing depolarization of the sensory neuron and the initiation of an electrical signal that is transmitted along the pain pathways to the central nervous system. nih.govpatsnap.com

Beyond its role in directly sensing noxious stimuli, TRPV1 also participates in the process of sensitization, where its response to stimuli is enhanced under certain conditions, such as inflammation. nih.govnih.gov Inflammatory mediators like bradykinin, protons, ATP, nerve growth factor (NGF), and certain lipid metabolites can sensitize or directly activate TRPV1, contributing to the heightened pain sensitivity (hyperalgesia) experienced during inflammation and tissue injury. nih.govnih.govpnas.org This sensitization can involve mechanisms such as phosphorylation of the TRPV1 protein by kinases like PKA and PKC, which can lower the thermal activation threshold of the channel. nih.govfrontiersin.org

TRPV1 as a Pharmacological Target in Pain and Inflammation Research

Given its central role in detecting and transmitting painful signals and its involvement in inflammatory processes, TRPV1 has become a significant target for the development of analgesic and anti-inflammatory therapies. benthamopen.comnih.govxiahepublishing.commdpi.com The rationale for targeting TRPV1 is based on the premise that blocking its activity could interrupt pain signaling at its origin in the peripheral sensory neurons. nih.govrsc.org

Preclinical studies using genetic deletion or pharmacological blockade of TRPV1 have demonstrated a reduction in heat hyperalgesia in rodent models of inflammatory pain, further supporting its importance in pain pathways. nih.gov The development of compounds that can modulate TRPV1 activity, either agonists that induce desensitization or antagonists that block activation, has been a major focus in pharmaceutical research for pain management. nih.govmdpi.com

Overview of TRPV1 Antagonists in Preclinical Investigations

TRPV1 antagonists are compounds designed to bind to the TRPV1 channel and prevent its activation by various stimuli. By blocking the channel, these antagonists aim to inhibit the transmission of pain signals. The development of selective and potent TRPV1 antagonists has been crucial for both understanding the physiological function of TRPV1 and exploring its therapeutic potential. nih.govrsc.org

Early TRPV1 antagonists, such as capsazepine (B1668289), provided initial tools for research but often lacked optimal selectivity, exhibiting effects on other targets. nih.gov This highlighted the need for more specific compounds to accurately probe TRPV1's role and to develop potential therapeutics with fewer off-target effects. The pursuit of highly selective TRPV1 antagonists has led to the identification and characterization of numerous compounds used in preclinical studies to investigate the efficacy of TRPV1 blockade in various pain and inflammatory conditions. rsc.orgmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14ClNO2 B7764232 SB-366791 CAS No. 1649486-65-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(3-methoxyphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-16(19)10-7-12-5-8-13(17)9-6-12/h2-11H,1H3,(H,18,19)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAMDQKWNKKFHD-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

472981-92-3, 1649486-65-6
Record name SB 366791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0472981923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-366791
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1649486656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB-366791
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8EY4M2N4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization of Sb 366791 As a Trpv1 Antagonist

Potency and Efficacy in TRPV1 Channel Inhibition

SB-366791 demonstrates high potency in inhibiting TRPV1 channel activity. It is described as a potent and selective vanilloid receptor (VR1/TRPV1) antagonist with an IC₅₀ value of 5.7 nM. medchemexpress.com In human TRPV1 (hTRPV1), this compound inhibits currents activated by 1 µM capsaicin (B1668287) with an IC₅₀ value of 5.7 ± 1.2 nM. mdpi.com For rat TRPV1 (rTRPV1), the IC₅₀ is reported as 7.5 ± 1.8 nM against capsaicin-activated currents. mdpi.com

In cultured trigeminal ganglion neurons, this compound inhibits capsaicin-evoked Ca²⁺ influx with an IC₅₀ value of 0.7 µM. caymanchem.com Electrophysiological studies have shown that this compound is an effective antagonist of hTRPV1 activated by different modalities, including capsaicin, acid, and noxious heat. nih.govresearchgate.net Schild analysis has indicated a competitive mechanism of action for this compound against capsaicin-induced TRPV1 activation, with a pA₂ value of 7.71. nih.govresearchgate.net This competitive binding to the vanilloid site suggests that this compound directly interferes with agonist binding. researchgate.net

Antagonism of Agonist-Evoked TRPV1 Activation

This compound is a potent antagonist of TRPV1 activation induced by agonists such as capsaicin. In FLIPR-based Ca²⁺ assays, this compound produced a concentration-dependent inhibition of the response to capsaicin. nih.govresearchgate.net The apparent pKь was determined to be 7.74 ± 0.08. nih.govresearchgate.net At a concentration of 10 µM, this compound was capable of completely abolishing capsaicin-activated hTRPV1 activity when co-applied with 1 µM capsaicin. researchgate.netmdpi.com This inhibition is rapid and reversible. researchgate.net The compound has been shown to inhibit glutamatergic synaptic transmission via a pre-synaptic mechanism, reducing the frequency of miniature excitatory postsynaptic currents (mEPSCs) and spontaneous EPSCs (sEPSCs) in spinal cord slices. medchemexpress.com

Modulation of Thermally and Acid-Activated TRPV1 Responses

Beyond agonist-induced activation, this compound is also effective in modulating TRPV1 responses evoked by thermal and acid stimuli. In electrophysiological experiments, this compound demonstrated effective antagonism of hTRPV1 activated by noxious heat (50°C). nih.govresearchgate.net It also inhibits acid-activated TRPV1 current. mdpi.com Unlike some other antagonists such as capsazepine (B1668289), this compound was shown to be an effective antagonist against the acid-mediated activation of rTRPV1. nih.govresearchgate.net

However, it is worth noting that some studies suggest this compound inhibits the activation of rat TRPV1 by capsaicin and heat, but not by acid. tocris.com This apparent discrepancy might relate to species differences or specific experimental conditions. For instance, capsazepine and this compound are reported to be more effective in blocking proton-induced gating of human TRPV1 than of rat TRPV1. researchgate.net

Selectivity Profile of this compound

A key characteristic of this compound is its reported selectivity for TRPV1 channels. This has made it a valuable tool in research to specifically investigate the roles of TRPV1. wikipedia.orgnih.gov

Assessment Against Other Ion Channels and Receptors

This compound has been profiled in a wide range of selectivity assays and has demonstrated a good selectivity profile. nih.govresearchgate.net It exhibited little or no effect in a panel of 47 binding assays covering a wide range of G-protein-coupled receptors and ion channels. nih.govmdpi.comresearchgate.netmdpi.com

Specifically, unlike capsazepine, this compound had no effect on either the hyperpolarisation-activated current (Iₕ) or Voltage-gated Ca²⁺-channels (VGCC) in cultured rodent sensory neurons. nih.govresearchgate.net It also shows selectivity over CB₁ and CB₂ receptors. researchgate.nettocris.com This broad selectivity profile supports its use as a tool compound for studying TRPV1 biology. nih.govresearchgate.net

Comparative Analysis with Other TRPV1 Antagonists

Compared to other commonly used TRPV1 antagonists like capsazepine, this compound demonstrates an improved selectivity profile. nih.govresearchgate.net Capsazepine, for example, has been noted to have non-selective actions at other receptors and apparent modality-specific properties, as well as non-specific effects on L-type Ca²⁺-channels. nih.govresearchgate.net In contrast, this compound does not affect the functioning of voltage-gated Ca²⁺-channels. researchgate.net

Table 1: Potency of this compound against TRPV1 Activation

Activation ModalitySpecies/Cell TypeAssay MethodIC₅₀ / pA₂ ValueReference
CapsaicinVR1/TRPV1-5.7 nM (IC₅₀) medchemexpress.com
CapsaicinhTRPV1Electrophysiology5.7 ± 1.2 nM (IC₅₀) mdpi.com
CapsaicinrTRPV1Electrophysiology7.5 ± 1.8 nM (IC₅₀) mdpi.com
CapsaicinhTRPV1FLIPR-based Ca²⁺7.74 ± 0.08 (pKь) nih.govresearchgate.net
CapsaicinhTRPV1Schild analysis7.71 (pA₂) nih.govresearchgate.net
CapsaicinCultured trigeminal ganglion neuronsCa²⁺ influx0.7 µM (IC₅₀) caymanchem.com
Noxious Heat (50°C)hTRPV1ElectrophysiologyEffective Antagonist nih.govresearchgate.net
AcidhTRPV1ElectrophysiologyEffective Antagonist nih.govresearchgate.net
AcidrTRPV1ElectrophysiologyEffective Antagonist nih.govresearchgate.net

Table 2: Selectivity Profile of this compound

TargetEffect at 1 µM this compoundComparative NoteReference
47 other ion channels and GPCRsLittle or no activity- nih.govmdpi.comresearchgate.netmdpi.com
Hyperpolarisation-activated current (Iₕ)No effectUnlike capsazepine nih.govresearchgate.net
Voltage-gated Ca²⁺-channels (VGCC)No effectUnlike capsazepine nih.govresearchgate.net
CB₁ receptorsSelective over- researchgate.nettocris.com
CB₂ receptorsSelective over- researchgate.nettocris.com

Mechanistic and Structural Insights into Sb 366791 Trpv1 Channel Interaction

Competitive and Allosteric Mechanisms of TRPV1 Channel Modulation

Initial studies, utilizing techniques such as FLIPR-based Ca2+ assays and electrophysiology, characterized SB-366791 as a potent and selective TRPV1 antagonist researchgate.net. Schild analysis indicated a competitive mechanism of action against capsaicin-induced activation researchgate.net. This suggests that this compound can bind to the vanilloid site, the same site where the agonist capsaicin (B1668287) binds, thereby preventing capsaicin from activating the channel researchgate.netfrontiersin.org.

However, more recent structural studies using cryo-electron microscopy (cryo-EM) have also described this compound as acting via an allosteric mechanism researchgate.netpdbj.orgnih.govosti.govdntb.gov.uaosti.govnih.gov. Allosteric modulators bind to a site distinct from the orthosteric (agonist) binding site and induce conformational changes that affect channel activity. In the case of this compound, it binds to the vanilloid site but is proposed to act allosterically by displacing phosphoinositide lipids that can occupy this site in the closed state, thereby locking the channel in a closed conformation or indirectly promoting channel closure by displacing capsaicin tandfonline.com. This dual description highlights the complex nature of its interaction, potentially involving both competing for the vanilloid site and inducing allosteric effects upon binding.

This compound has been shown to antagonize human TRPV1 activated by various stimuli, including capsaicin, noxious heat, and acid researchgate.net. Interestingly, while it effectively blocks capsaicin and heat activation, some studies suggest it may not be as effective against proton-mediated activation compared to other antagonists researchgate.netnih.gov. This differential antagonism depending on the activation stimulus can provide clues about the specific conformational states of the channel targeted by this compound.

Structural Basis of this compound Antagonism

High-resolution structural studies, particularly using cryo-EM, have been instrumental in revealing the molecular details of how this compound interacts with the human TRPV1 channel.

Cryo-Electron Microscopy Elucidation of the this compound Binding Site on Human TRPV1

Cryo-electron microscopy has provided detailed structures of human TRPV1 in both its apo (ligand-free) state and in complex with this compound researchgate.netpdbj.orgnih.govosti.govdntb.gov.uaosti.govmdpi.comrcsb.org. These structures have confirmed that this compound binds to the vanilloid site within the transmembrane domain of the TRPV1 channel frontiersin.orgresearchgate.netpdbj.orgnih.govosti.govdntb.gov.uaosti.govmdpi.com. The vanilloid pocket is located between the transmembrane helices of adjacent subunits in the tetrameric channel structure frontiersin.org. Cryo-EM studies have resolved the structure of human TRPV1 in complex with this compound at high resolution, providing a clear view of the compound within its binding pocket mdpi.comrcsb.org.

Ligand-Induced Conformational Changes in the TRPV1 Channel

Binding of antagonists like this compound is associated with specific conformational changes in the TRPV1 channel that lead to channel closure and inhibition of ion flow nih.gov. While detailed analyses of this compound-induced conformational changes compared to other antagonists are ongoing, structural comparisons between the apo state and the this compound-bound state reveal alterations in the transmembrane helices and pore region consistent with a closed or inhibited state researchgate.netnih.gov. The binding of this compound in the vanilloid pocket is thought to stabilize the channel in a closed conformation, preventing the conformational rearrangements necessary for channel opening upon exposure to agonists or noxious stimuli nih.govtandfonline.com. The displacement of phosphoinositide lipids from the vanilloid site upon this compound binding is also considered a key step in the allosteric inhibition mechanism, contributing to locking the channel in a closed state tandfonline.com.

Mutagenesis Studies Supporting Key Binding Interactions

Mutagenesis studies have been crucial in identifying the specific amino acid residues within the TRPV1 channel that are critical for this compound binding and its antagonistic effect frontiersin.orgresearchgate.netpdbj.orgnih.govdntb.gov.ua. These studies involve introducing mutations at specific positions in the TRPV1 protein and then assessing the effect of these mutations on the channel's sensitivity to this compound using electrophysiological recordings researchgate.netpdbj.org.

Research has shown that key residues in the transmembrane segments, particularly within the vanilloid binding pocket, are involved in interactions with this compound frontiersin.org. Specifically, a hydrogen bond with residue Y511 and hydrophobic interactions with residues such as L515 (in the S3 segment), L547, T550, and L553 (in the S4 segment) have been identified as important for this compound binding frontiersin.orgmdpi.com. Mutagenesis experiments targeting these residues have demonstrated that altering them can significantly reduce or eliminate the channel's sensitivity to this compound frontiersin.orgmdpi.com. For example, mutations at L515, L547, and T550 have been shown to render the channel insensitive to this compound, while a mutation at Y511 decreases sensitivity frontiersin.orgmdpi.com. These findings strongly support the location of the vanilloid pocket as the primary binding site for this compound and highlight the specific interactions that mediate its antagonistic action.

Neurobiological Effects and Modulatory Actions of Sb 366791

Modulation of Nociceptive Signaling Pathways

SB-366791 exerts significant control over nociceptive signaling, which is the process by which the nervous system receives and interprets painful stimuli. Its primary mechanism of action is the blockade of the TRPV1 receptor, which plays a crucial role in the detection of noxious heat, acidic conditions, and chemical irritants like capsaicin (B1668287).

Research has demonstrated that this compound is effective in reducing hypersensitivity to both thermal and mechanical stimuli, particularly in pathological pain states. In a rat model of postoperative pain, local intradermal administration of this compound significantly attenuated thermal hyperalgesia (an increased sensitivity to heat) and mechanical allodynia (pain resulting from a normally non-painful stimulus). However, it did not affect mechanical hyperalgesia (an increased sensitivity to painful mechanical stimuli) in this model. nih.gov Furthermore, this compound has been shown to reduce thermal hyperalgesia associated with morphine tolerance. researchgate.net

Effects of this compound on Hypersensitivity in a Postoperative Pain Model
Type of HypersensitivityEffect of this compound
Thermal HyperalgesiaSignificantly Reduced
Mechanical AllodyniaSignificantly Reduced
Mechanical HyperalgesiaUnaffected

The analgesic effects of this compound are mediated through its actions on both the central and peripheral nervous systems. The compound's ability to cross the blood-brain barrier allows it to target TRPV1 receptors in the spinal cord, while peripheral administration targets receptors on sensory nerve endings.

In a study investigating postoperative pain, both intrathecal (central) and intradermal (peripheral) administration of this compound were effective in reducing thermal hyperalgesia, indicating that both central and peripheral TRPV1 receptors are involved in this aspect of nociception. nih.gov The antagonism of spinal TRPV1 channels by this compound has also been linked to the transduction of inflammatory hyperalgesia through the reduced release of pro-inflammatory neuropeptides like substance P and calcitonin gene-related peptide (CGRP). researchgate.net

Impact on Synaptic Transmission and Plasticity

This compound also influences the communication between neurons at the synaptic level, particularly in the context of pain processing within the spinal cord.

The spinal dorsal horn is a key region for the processing of sensory information, including pain signals. Glutamate (B1630785) is the primary excitatory neurotransmitter in this region. Studies have shown that in conditions of peripheral inflammation, this compound can inhibit glutamatergic synaptic transmission in the substantia gelatinosa of the spinal dorsal horn. nih.gov

This inhibition is achieved through a pre-synaptic mechanism. Specifically, in spinal cord slices from rats with Freund's complete adjuvant (FCA)-induced inflammation, this compound was found to decrease the frequency of both spontaneous excitatory post-synaptic currents (sEPSCs) and miniature excitatory post-synaptic currents (mEPSCs) without significantly affecting their amplitude. nih.gov This suggests that this compound reduces the likelihood of glutamate release from the presynaptic terminals of sensory neurons. In these inflamed animals, this compound reduced sEPSC frequency to 66±8% of the control in a subset of neurons and decreased mEPSC frequency to 63±4% of the control. nih.gov Dorsal root-evoked EPSCs at C-fibre intensity were also reduced to 72±6% of control by the compound. nih.gov

Effect of this compound on Glutamatergic Transmission in Spinal Dorsal Horn (Inflamed Tissue)
ParameterEffect of this compoundPercentage of Control
sEPSC FrequencyDecreased66±8%
mEPSC FrequencyDecreased63±4%
C-fibre Evoked EPSC AmplitudeReduced72±6%

To date, there is a lack of specific research investigating the direct effects of this compound on synaptic density and the physical structure, or morphology, of neurons in cultured environments. While its impact on synaptic transmission is established, further studies are required to determine if this compound influences the formation, elimination, or shape of synaptic connections.

Interaction with Intracellular Signaling Cascades

The binding of this compound to the TRPV1 receptor initiates a series of intracellular events by blocking the channel's primary function: the influx of cations, most notably calcium (Ca²⁺). Since Ca²⁺ is a vital second messenger, its prevention from entering the cell has significant downstream consequences on various signaling pathways.

By blocking TRPV1, this compound effectively inhibits the activation of numerous Ca²⁺-dependent signaling cascades. For instance, in primary neuronal cultures subjected to hemin-induced injury (a model for intracerebral hemorrhage), pharmacological inactivation of TRPV1 with an antagonist was shown to suppress apoptosis and preserve mitochondrial integrity. This neuroprotective effect was linked to a reduction in Ca²⁺ influx, which in turn prevented the phosphorylation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). The reduced CaMKII activation was associated with decreased activation of the p38 and c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK) signaling pathways.

The activity of the TRPV1 receptor itself is also modulated by intracellular signaling molecules, including Protein Kinase C (PKC) and Phospholipase C (PLC). By antagonizing the receptor, this compound can interfere with these modulatory feedback loops, further influencing cellular responses to noxious stimuli.

Crosstalk with the Phosphoinositide 3-Kinase/AKT/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Pathway

The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Evidence suggests an indirect link between the action of this compound and this pathway, mediated through its antagonism of the TRPV1 receptor. Studies have shown that in certain pathological conditions, such as chronic postoperative pain, the expression of both TRPV1 and mTOR is upregulated. mdpi.com

Pretreatment with this compound has been observed to attenuate the increase in mTOR protein levels, suggesting that TRPV1 activation may influence the mTOR pathway. mdpi.com It is important to note that this compound does not directly inhibit mTOR. Its effect is a downstream consequence of blocking TRPV1, which appears to be an upstream regulator of mTOR in specific contexts. mdpi.com The exact mechanisms of this crosstalk are still under investigation but highlight a potential therapeutic avenue for conditions characterized by dysregulation of both TRPV1 and the PI3K/AKT/mTOR pathway.

Interaction of this compound with the PI3K/AKT/mTOR Pathway
Experimental ModelKey FindingReference
Chronic Postoperative Pain ModelIncreased TRPV1 and mTOR protein levels were observed. mdpi.com
Chronic Postoperative Pain ModelPretreatment with this compound attenuated the increase in mTOR protein levels. mdpi.com

Regulation of the Src/Cofilin Signaling Pathway

The Src/Cofilin signaling pathway plays a significant role in regulating synaptic plasticity and neuronal morphology. Research has indicated that this compound can modulate this pathway through its interaction with the TRPV1 receptor. The non-receptor tyrosine kinase, c-Src, is a known modulator of TRPV1 function. utmb.edu

Studies have shown that activation of TRPV1 can lead to changes in the phosphorylation state of cofilin, a key protein in actin dynamics. By blocking TRPV1, this compound can prevent these downstream effects on the Src/Cofilin pathway. This interaction suggests a role for TRPV1 in processes that govern synaptic structure and function, which can be modulated by antagonists like this compound.

Involvement of Protein Kinase C (PKC) and Phospholipase C (PLC) Modulation

The function of the TRPV1 receptor is heavily modulated by the activity of Protein Kinase C (PKC) and Phospholipase C (PLC). nih.govnih.govnih.gov These signaling molecules are involved in sensitizing TRPV1, lowering its activation threshold and thereby contributing to hyperalgesia. The activation of PLC can lead to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid that modulates TRPV1 activity. nih.govnih.gov

The role of this compound in this context is indirect. As a selective TRPV1 antagonist, this compound does not directly inhibit PKC or PLC. nih.gov Instead, it blocks the TRPV1 channel itself, preventing its activation and sensitization by these upstream signaling pathways. nih.gov By antagonizing TRPV1, this compound effectively uncouples the receptor from the sensitizing effects of PKC and PLC activation, thereby reducing neuronal hyperexcitability and pain perception.

Influence on Opioid-Induced Phenomena

This compound has been shown to have a significant impact on the effects of opioids, particularly in the context of tolerance and analgesia. This influence is primarily mediated by the interplay between the TRPV1 receptor and the endogenous opioid system.

Attenuation of Morphine Tolerance Mechanisms

Chronic administration of morphine can lead to the development of tolerance, a phenomenon characterized by a reduced analgesic effect over time. This tolerance is often accompanied by thermal hyperalgesia, an increased sensitivity to painful heat stimuli. Research has demonstrated that chronic morphine treatment leads to an upregulation of TRPV1 expression in dorsal root ganglion neurons and the spinal cord. nih.gov

This compound has been found to attenuate the development of morphine tolerance and the associated thermal hyperalgesia. nih.gov By blocking the upregulated TRPV1 receptors, this compound can counteract the neuroplastic changes induced by chronic morphine exposure. This suggests that the TRPV1 receptor is a key component in the mechanisms underlying opioid tolerance.

Effects of this compound on Morphine Tolerance
ConditionObservationEffect of this compoundReference
Chronic Morphine TreatmentIncreased TRPV1 immunoreactivity in dorsal root ganglion neurons and spinal cord.- nih.gov
Chronic Morphine TreatmentDevelopment of morphine tolerance and thermal hyperalgesia.Attenuated both morphine tolerance and associated thermal hyperalgesia. nih.gov

Potentiation of Opioid Analgesic Effects

In addition to attenuating tolerance, this compound has been shown to potentiate the analgesic effects of opioids. This synergistic effect has been particularly noted in models of chronic pain, such as bone cancer pain. In a murine model of bone cancer pain, the combination of a sub-analgesic dose of this compound with morphine resulted in a significantly greater reduction in pain behaviors compared to morphine alone. mdpi.com

This potentiation is thought to occur through the blockade of TRPV1 receptors, which can become sensitized in chronic pain states and contribute to central sensitization. By inhibiting this pro-nociceptive signaling, this compound may allow for a more robust analgesic effect of opioids. These findings suggest that co-administration of a TRPV1 antagonist like this compound with opioids could be a promising strategy for enhancing pain relief, potentially allowing for lower doses of opioids and reducing the risk of side effects and tolerance.

Role of Sb 366791 in Inflammatory Processes and Disease Models

Anti-Inflammatory Actions of SB-366791

The anti-inflammatory effects of this compound are primarily linked to its ability to block the activation of TRPV1 channels on sensory neurons, thereby preventing the cascade of events that lead to neurogenic inflammation. eurekaselect.com

Activation of TRPV1 channels on sensory nerve terminals triggers the release of pro-inflammatory neuropeptides, such as substance P (SP) and calcitonin gene-related peptide (CGRP). researchgate.neteurekaselect.com These neuropeptides contribute to key features of inflammation, including vasodilation and plasma extravasation. eurekaselect.comnih.gov Research has demonstrated that this compound effectively inhibits this process. In one key in vitro study using isolated rat tracheae, this compound significantly inhibited the release of substance P evoked by the TRPV1 agonist capsaicin (B1668287). researchgate.netnih.gov This action has been associated with its antagonism of the TRPV1 channel, which is involved in the transduction of inflammatory hyperalgesia. researchgate.net

Table 1: Effect of this compound on Neuropeptide Release

Experimental Model Neuropeptide Effect of this compound Reference
Isolated Rat Tracheae Substance P (SP) Significant inhibition of capsaicin-evoked release researchgate.netnih.gov

This compound has been evaluated in various animal models of peripheral inflammation, providing evidence for the role of TRPV1 in inflammatory pain. In a rat model where peripheral inflammation was induced by an intraplantar injection of Freund's complete adjuvant (FCA), this compound was shown to inhibit glutamatergic synaptic transmission in the spinal dorsal horn. nih.gov This suggests that during inflammation, spinal TRPV1 becomes tonically active, promoting the release of glutamate (B1630785), and that this compound can reverse this effect. nih.govnih.gov

Similarly, in a carrageenan-induced model of inflammation, this compound reduced the frequency of spontaneous excitatory post-synaptic currents (sEPSCs), indicating that it can counteract the tonic activation of presynaptic TRPV1 channels that occurs under inflammatory conditions. nih.gov In a model of joint inflammation induced by monosodium urate crystals, administration of this compound inhibited hyperalgesia, allodynia, and leukocyte infiltration. nih.gov Furthermore, in a rat model of protease-activated receptor-2 (PAR-2)-induced joint inflammation, this compound significantly reduced secondary mechanical allodynia and hyperalgesia. nih.gov

Table 2: Research Findings of this compound in Peripheral Inflammation Models

Animal Model Inflammatory Agent Key Findings with this compound Implied Mechanism Reference
Rat Freund's Complete Adjuvant (FCA) Inhibited glutamatergic transmission in the spinal dorsal horn Reversal of tonically active spinal TRPV1 promoting glutamate release nih.gov
Rat Carrageenan Reduced frequency of spontaneous excitatory post-synaptic currents (sEPSCs) Counteraction of tonic activation of presynaptic TRPV1 channels nih.gov
Rat Monosodium Urate Crystals Inhibited hyperalgesia, allodynia, and leukocyte infiltration Blockade of TRPV1 activation involved in gouty arthritis inflammation nih.gov

Research in Specific Pain Conditions

The role of TRPV1 in chronic pain states has made this compound a valuable tool for investigating specific and often difficult-to-treat pain conditions.

Chronic postoperative pain (CPOP) is a significant clinical problem, and studies suggest TRPV1 is involved in its underlying mechanisms. mdpi.com In a mouse model of CPOP induced by muscle incision and retraction, intrathecal pretreatment with this compound was found to prevent the associated nociceptive response. mdpi.com The study also revealed that CPOP increased the protein levels of both TRPV1 and mTOR in the spine. Pretreatment with this compound attenuated the increase in mTOR protein levels, suggesting that TRPV1 may influence the activation of the mTOR pathway in the context of chronic postoperative pain. mdpi.com

Bone cancer pain is a severe and debilitating condition that is often resistant to standard analgesics. nih.gov Research in a murine model of bone cancer pain, where osteolytic sarcoma cells were injected into the femur, has explored the therapeutic potential of blocking TRPV1. nih.govmdpi.com In this model, this compound administered alone reduced the number of spontaneous flinches, a pain-related behavior. nih.gov More significantly, when a sub-analgesic dose of this compound was administered in combination with morphine, it produced potent analgesic effects. nih.gov The combination significantly reduced the number of flinches and improved weight-bearing compared to the effects of morphine alone. nih.govnih.gov These findings suggest that targeting TRPV1 with antagonists like this compound could be a novel strategy for treating bone cancer pain. nih.gov

Table 3: Efficacy of this compound in a Murine Bone Cancer Pain Model

Treatment Group Effect on Spontaneous Flinches Effect on Weight-Bearing Reference
This compound (0.3 and 1.0 mg kg⁻¹) Reduced Not improved nih.gov
Morphine (10 mg kg⁻¹) Reduced Not improved nih.gov

Exploratory Studies in Other Pathological States

The broad expression and function of TRPV1 have led to the use of this compound in exploring its role in a variety of other conditions beyond peripheral pain.

Chronic Pancreatitis: In a rat model of chronic pancreatitis, there is an upregulation and sensitization of TRPV1. Systemic administration of this compound was shown to markedly reduce both visceral pain behavior and referred somatic hyperalgesia in these animals, pointing to TRPV1 as a useful target for treating pancreatic inflammatory pain. nih.gov

Esophageal Inflammation: In a mouse model of non-erosive reflux disease (NERD), this compound was found to block the development of esophageal inflammation, suggesting a role for TRPV1 in the pathology of this condition. nih.gov

Morphine-Induced Itch: Intrathecal administration of this compound has been shown to dose-dependently reduce scratching behavior induced by morphine in mice. nih.gov This suggests that TRPV1 channels in the spinal cord are involved in opioid-induced pruritus. The study also noted that this compound did not suppress the antinociceptive effects of morphine. nih.gov

Research in Bladder Hyperactivity and Cystitis Models

The TRPV1 channel is implicated in the pathophysiology of bladder disorders, including cystitis and overactive bladder. Research using animal models has explored the therapeutic potential of modulating this channel. In a study utilizing a lipopolysaccharide (LPS)-induced cystitis model in rats, the administration of a TRPV1 antagonist was investigated. nih.gov

One study noted that the synergistic effects of a TRPV1 antagonist (RN1734) combined with this compound could reverse bladder hyperactivity. nih.gov While this particular study identified this compound as a TRPV4 antagonist, the broader scientific literature consistently characterizes this compound as a potent and selective TRPV1 antagonist. researchgate.netnih.govnih.gov This suggests that the dual blockade of TRPV1, through both RN1734 and this compound, may be effective in mitigating bladder hyperactivity associated with inflammation. The findings highlight the role of the TRPV1 pathway in the sensory mechanisms that contribute to the symptoms of cystitis. nih.gov

Table 1: Research Findings in Bladder Hyperactivity and Cystitis Models

Model Compound(s) Used Key Finding Reference
Lipopolysaccharide (LPS)-induced cystitis in rats RN1734 and this compound Synergistic effect observed to reverse bladder hyperactivity. nih.gov

Modulation of Itch Responses

This compound has been extensively studied for its role in modulating itch, or pruritus. The TRPV1 channel is a critical component in the signaling pathways of various itch mediators. nih.gov

Research in murine models has demonstrated that this compound is a potent inhibitor of itch responses triggered by the activation of Protease-Activated Receptor 2 (PAR2) and Protease-Activated Receptor 4 (PAR4). nih.gov Furthermore, the TRPV1 channel is crucial for histamine-induced itch through its coupling with H1R-mediated signaling. nih.gov this compound has been shown to effectively inhibit these pathways. nih.gov

In addition to inflammatory and histamine-induced itch, this compound has been investigated in opioid-induced pruritus, a common side effect of drugs like morphine. A study in mice showed that intrathecal administration of this compound dose-dependently reduced scratching behavior induced by intrathecal morphine. nih.gov This suggests that spinal TRPV1 channels are involved in the mechanisms of morphine-induced itch. Importantly, the anti-pruritic effect was achieved without causing hyperthermia, a significant side effect associated with some TRPV1 antagonists. nih.govjneurosci.org

Table 2: Research Findings in Itch Response Modulation

Itch Model Compound Key Finding Reference
PAR2/PAR4 Activation (Mice) This compound Potently inhibits itch responses. nih.gov
Histamine-Induced Itch (Mice) This compound Implicated in inhibiting H1R-mediated itch signaling. nih.gov
Morphine-Induced Itch (Mice) This compound (intrathecal) Dose-dependently reduced scratching behavior without causing hyperthermia or affecting antinociception. nih.gov

Investigations in Neurological and Cognitive Impairment Models

The involvement of TRPV1 channels extends to the central nervous system, where they have been implicated in various neurological processes and disorders. mdpi.com While direct studies of this compound on cognitive outcomes in specific neurodegenerative disease models like Alzheimer's are not prominent, research has focused on its effects on neuronal mechanisms relevant to neurological impairment.

In a rat model of peripheral inflammation induced by Freund's complete adjuvant (FCA), this compound was found to inhibit glutamatergic synaptic transmission in the spinal dorsal horn. nih.gov The study concluded that during peripheral inflammation, spinal TRPV1 channels become tonically active, promoting the release of the excitatory neurotransmitter glutamate. nih.gov By blocking this activity, this compound reduced neuronal hyperexcitability, providing a mechanism by which TRPV1 antagonists can mitigate inflammatory pain, a condition often associated with neurological complications. nih.gov

Furthermore, the therapeutic potential of modulating TRPV1 channels has been proposed for a range of neurological and psychiatric conditions. mdpi.com For instance, other TRPV1 modulators have been shown to ameliorate Alzheimer's-like amyloid neuropathology in cell culture models, suggesting that targeting this channel could be a viable strategy. nih.gov Antagonists like this compound have also been used in animal models of addiction to inhibit behaviors associated with morphine and methamphetamine, further demonstrating the role of CNS-based TRPV1 channels in complex neurological processes. mdpi.com

Studies in Non-Mammalian Pathogen Models

The use of non-mammalian models like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) is a valuable strategy in biomedical research. researchgate.netnih.gov These models allow for rapid screening and genetic analysis.

This compound has been utilized in studies involving Drosophila. In one experiment, researchers investigated whether inhibiting TRPV1 could affect the viability of transgenic flies exposed to capsaicin, a TRPV1 agonist. researchgate.net When added to food containing capsaicin, this compound was shown to increase the viability of the flies twofold, demonstrating its antagonistic activity in this non-mammalian system. researchgate.net The compound has also been used in studies with planaria to investigate sensory responses. researchgate.net

While these studies confirm the biological activity of this compound in non-mammalian organisms, there is limited available research specifically investigating its role in modulating the response to pathogens in these models. The existing work primarily focuses on its function as a TRPV1 antagonist in sensory or viability assays rather than in the context of host-pathogen interactions. researchgate.netresearchgate.net

Methodological Approaches Employed in Sb 366791 Research

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to investigate the direct effects of SB-366791 on TRPV1 channels and related cellular processes, free from the complexities of a whole organism.

Calcium Flux and Uptake Assays (e.g., FLIPR-based)

Calcium flux and uptake assays are fundamental techniques used to measure the activity of ion channels like TRPV1, which are permeable to calcium ions. The activation of TRPV1 leads to an influx of Ca²⁺ into the cell, which can be detected using fluorescent calcium indicators. The Fluorometric Imaging Plate Reader (FLIPR) system is commonly employed for high-throughput screening and characterization of compounds that modulate calcium-permeable channels.

In the context of this compound research, FLIPR-based Ca²⁺ assays have been instrumental in demonstrating its antagonistic activity. These assays typically involve cells expressing TRPV1 (such as CHO or HEK293 cells) loaded with a calcium-sensitive dye like Fluo-3 medchemexpress.com. Cells are stimulated with a TRPV1 agonist, such as capsaicin (B1668287), which triggers a robust increase in intracellular calcium fluorescence. The ability of this compound to inhibit this agonist-induced calcium influx is then measured.

Studies using FLIPR have shown that this compound produces a concentration-dependent inhibition of the response to capsaicin nih.govresearchgate.net. For instance, in CHO cells expressing human TRPV1, this compound demonstrated an IC₅₀ value of 5.7 nM against capsaicin-induced Ca²⁺ flux medchemexpress.com. Schild analysis performed in FLIPR-based Ca²⁺ assays indicated a competitive mechanism of action for this compound with a pA₂ value of 7.71 nih.govresearchgate.net. Furthermore, competitive TRPV1 antagonists like this compound have been shown to block both capsaicin and anandamide-induced increases in cytosolic calcium, suggesting interaction with the intracellular capsaicin binding site on TRPV1 frontiersin.org.

Table 1: this compound Inhibition of Capsaicin-Induced Ca²⁺ Flux in TRPV1-Expressing Cells

Cell LineTRPV1 SpeciesAssay TypeAgonistThis compound IC₅₀Reference
CHOHumanFLIPR (Fluo-3)Capsaicin5.7 nM medchemexpress.com
HEK293HumanFLIPRCapsaicinpKb = 7.74 ± 0.08 nih.gov
Trigeminal Ganglion Cells (cultured)RatCalcium InfluxCapsaicin651.9 nM (0.5-10 µM range) researchgate.netnih.gov

This table represents data points extracted from the search results and is intended for illustrative purposes. In an interactive format, users might be able to filter or sort the data.

Electrophysiological Recordings (e.g., Whole-Cell Patch-Clamp, Voltage-Clamp)

Electrophysiology, particularly patch-clamp techniques, provides a direct measurement of ion channel activity by recording the flow of ions across the cell membrane. Whole-cell patch-clamp allows for the measurement of total ionic currents through all channels in the cell membrane, while voltage-clamp ensures that the membrane potential is held constant, allowing for the study of voltage-dependent channel properties and ligand-gated currents.

These techniques are crucial for characterizing the functional effects of this compound on TRPV1 channel currents. Researchers use patch-clamp to record currents activated by various TRPV1 stimuli, such as capsaicin, low pH, or heat, in cells expressing TRPV1 nih.govguidetopharmacology.org. The application of this compound in the presence of these stimuli reveals its ability to block or reduce the evoked currents.

Electrophysiological experiments have confirmed that this compound is an effective antagonist of human TRPV1 activated by different modalities, including capsaicin, acid, or noxious heat (50°C) nih.govresearchgate.net. Unlike some other TRPV1 antagonists like capsazepine (B1668289), this compound has been shown to be effective against acid-mediated activation of rat TRPV1 nih.govresearchgate.net. Studies using whole-cell patch-clamp in HEK293 cells expressing human TRPV1 have demonstrated that co-application of 10 µM this compound with 1 µM capsaicin results in complete inhibition of capsaicin-activated currents researchgate.net. In cultured rodent sensory neurons, this compound has been shown to have no effect on hyperpolarization-activated current (Iₕ) or voltage-gated Ca²⁺ channels (VGCC), highlighting its selectivity for TRPV1 nih.govresearchgate.net. Patch-clamp studies have also investigated the effects of this compound on glutamatergic synaptic transmission in spinal dorsal horn neurons, showing that it inhibits spontaneous and miniature excitatory post-synaptic currents (EPSCs) in slices from inflamed animals nih.gov.

Biochemical and Molecular Analyses (e.g., Western Blotting)

Biochemical and molecular techniques are employed to investigate the expression levels of TRPV1 protein and to explore the downstream signaling pathways influenced by TRPV1 activity and its inhibition by compounds like this compound.

Western blotting is a common technique used to detect and quantify specific proteins in cell or tissue lysates. In TRPV1 research, Western blotting is used to assess the expression levels of the TRPV1 protein under different experimental conditions, such as in response to inflammation or in various pain models mdpi.comresearchgate.netfrontiersin.org. Changes in TRPV1 protein expression can indicate its involvement in disease states or the effects of experimental manipulations.

Studies have utilized Western blotting to show that chronic postoperative pain can increase TRPV1 protein levels in spinal tissue, and pretreatment with this compound can attenuate this increase mdpi.com. Western blotting has also been used to demonstrate that sevoflurane (B116992) exposure can increase TRPV1 protein levels in the hippocampus of mice, and this increase is affected by this compound treatment frontiersin.org. Furthermore, Western blot analysis has been employed to examine the involvement of TRPV1 in signaling pathways, such as the PI3K/AKT/mTOR pathway, showing that this compound can influence the activation of proteins within this cascade mdpi.com. The technique is also used to assess the levels of synaptic proteins, like AMPAR subunits, which can be affected by TRPV1 activity and modulated by this compound frontiersin.org.

In Vivo Preclinical Models

In vivo studies using animal models are essential for evaluating the efficacy of this compound in complex physiological settings and disease conditions, particularly those involving pain and inflammation. Rodent models are commonly used due to their physiological similarities to humans in pain processing and the availability of established pain models.

Nociceptive Behavioral Assays in Rodents

Nociceptive behavioral assays are used to measure an animal's response to painful stimuli, providing an indirect assessment of pain sensitivity and the potential analgesic effects of compounds like this compound. These assays can involve thermal, mechanical, or chemical stimuli.

Common assays include:

Thermal Withdrawal Latency Tests (e.g., Hot Plate, Plantar Test): Measure the time it takes for an animal to show a nocifensive response (e.g., paw withdrawal, licking) to a thermal stimulus.

Mechanical Withdrawal Threshold Tests (e.g., Von Frey Filaments): Use calibrated filaments to apply force to the paw and determine the threshold at which the animal withdraws.

Chemical-Induced Pain Models (e.g., Capsaicin, Formalin Test): Involve injecting a chemical irritant that produces a characteristic pain-related behavior (e.g., licking, biting, flinching), often with distinct phases reflecting different pain mechanisms.

In vivo studies in rodents have demonstrated that this compound exhibits antinociceptive effects in various pain models, often by attenuating responses to TRPV1-activating stimuli. This compound has been shown to attenuate capsaicin-induced nociceptive reactions in mice nih.gov. In a rat plantar incision model of postoperative pain, intrathecal administration of this compound significantly reduced thermal hyperalgesia and attenuated mechanical allodynia researchgate.net. Local intradermal administration also reduced thermal hyperalgesia and mechanical allodynia researchgate.net. In a chronic constriction injury (CCI) model of neuropathic pain in rats, intracerebroventricular administration of this compound attenuated mechanical allodynia and thermal hyperalgesia iomcworld.org.

Table 2: Selected In Vivo Nociceptive Behavioral Assay Findings with this compound

Animal ModelPain Model TypeAssay UsedKey Finding with this compoundReference
MiceNeurogenicCapsaicin-induced nociceptionAttenuated reaction (37% inhibition at 8 µg/20 µl) nih.gov
Rats (Plantar Incision)PostoperativeThermal Hyperalgesia (Plantar)Reduced significantly (intrathecal & intradermal) researchgate.net
Rats (Plantar Incision)PostoperativeMechanical Allodynia (Von Frey)Attenuated (intrathecal & intradermal) researchgate.net
Rats (CCI)NeuropathicMechanical Allodynia (MWT)Attenuated (intracerebroventricular) iomcworld.org
Rats (CCI)NeuropathicThermal Hyperalgesia (TWL)Attenuated (intracerebroventricular) iomcworld.org
Mice (Formalin Test)TonicFormalin TestNo antinociceptive properties in early or late phase researchgate.net researchgate.net
Mice (Chronic Postoperative Pain)PostoperativeMechanical Nociception (Von Frey)Prevented/induced antinociceptive response (dose-dependent) mdpi.com mdpi.com

This table represents data points extracted from the search results and is intended for illustrative purposes. In an interactive format, users might be able to filter or sort the data.

Models of Inflammatory and Neuropathic Pain Conditions

To investigate the therapeutic potential of this compound in specific chronic pain states, researchers utilize established animal models of inflammatory and neuropathic pain.

Inflammatory Pain Models: These models induce inflammation, often leading to hyperalgesia (increased sensitivity to painful stimuli) and allodynia (pain from normally non-painful stimuli). Examples include injection of Freund's Complete Adjuvant (FCA) or carrageenan.

Neuropathic Pain Models: These models mimic nerve damage, resulting in chronic pain characterized by allodynia and hyperalgesia. Examples include chronic constriction injury (CCI) of the sciatic nerve or chemotherapy-induced neuropathy (e.g., paclitaxel).

Studies in Non-Mammalian Biological Systems

While much of the research on this compound focuses on mammalian systems due to its relevance as a potential therapeutic agent, studies in non-mammalian organisms have also provided insights into the function of TRPV channels and the effects of their modulation by compounds like this compound. For instance, studies have been conducted in the parasitic flatworm Schistosoma mansoni. In this organism, this compound was observed to inhibit the increased motility induced by capsaicin. cenmed.com Research involving medicinal leech neurons also indicated that 10 µM of this compound could antagonize responses evoked by Allyl isothiocyanate (AITC). cenmed.com These studies highlight the utility of non-mammalian models in exploring the broader pharmacological profile and targets of compounds like this compound.

Computational and Structural Biology Techniques

Computational and structural biology techniques have been instrumental in elucidating the molecular mechanisms underlying the interaction between this compound and the TRPV1 channel, guiding the design of new compounds, and interpreting experimental findings.

Molecular Docking and Dynamics Simulations

Molecular docking simulations have been widely used to predict the binding pose and affinity of this compound within the TRPV1 receptor. These studies consistently indicate that this compound binds to the vanilloid site, a known ligand-binding pocket within the transmembrane domain of TRPV1. nih.govwikipedia.orgwikipedia.orgnih.govfishersci.fiwikipedia.orgciteab.comijcsrr.org Docking analyses have predicted favorable binding affinities for this compound, such as a binding affinity of -9.3 kcal/mol in one comparative study. wikipedia.org These simulations have also identified key residues involved in the interaction, including the formation of a hydrogen bond with Tyrosine 511 (Tyr511) of the TRPV1 channel. wikipedia.orgfishersci.caresearchgate.net

While detailed molecular dynamics simulations specifically centered on this compound were not extensively highlighted in the search results, molecular docking and dynamics simulations have been employed in comparative studies to understand the mechanisms of different TRPV1 modulators. wikipedia.orgdrugbank.com These computational approaches provide valuable atomic-level insights into the potential interactions and conformational changes that occur upon ligand binding.

Table 1: Predicted Binding Affinity of this compound to TRPV1 via Molecular Docking

CompoundTarget ReceptorPredicted Binding Affinity (kcal/mol)Key Interaction(s)
This compoundTRPV1-9.3Hydrogen bond with Tyr511 wikipedia.orgfishersci.caresearchgate.net
CapsazepineTRPV1-8.7- wikipedia.org

Note: Data extracted from comparative molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop predictive models correlating the chemical structures of compounds with their biological activities. This compound, as a well-characterized and potent TRPV1 antagonist, is frequently included in datasets used to build and validate QSAR models for TRPV1 inhibitors. fishersci.caunimelb.edu.au These studies leverage the structural features of this compound and its known activity (e.g., IC50, pA2) to identify molecular descriptors important for TRPV1 antagonism. wikipedia.orgtranscriptionfactor.orgfishersci.pt The high-resolution cryo-electron microscopy structure of the human TRPV1-SB-366791 complex has further enhanced QSAR studies by enabling the generation of structure-based pharmacophore models, which are then used to screen for or design new potential antagonists with similar binding characteristics to this compound. wikipedia.orgdrugbank.comnih.gov QSAR models incorporating this compound have demonstrated good predictive performance for TRPV1 antagonist activity. unimelb.edu.au

Cryo-Electron Microscopy for Receptor-Ligand Complex Determination

Cryo-electron microscopy (cryo-EM) has provided crucial high-resolution structural information about the human TRPV1 channel in complex with this compound. The determination of this structure (PDB ID: 8GFA) at a resolution of 2.3 Å has significantly advanced the understanding of how this compound interacts with its target at the molecular level. nih.govdrugbank.comnih.govresearchgate.net The cryo-EM structure confirmed that this compound binds to the vanilloid site within the transmembrane domain of each TRPV1 subunit. nih.govwikipedia.orgnih.govciteab.com The structure revealed the presence of four this compound molecules bound to the TRPV1 tetramer, one molecule per subunit. nih.gov This structural information supports the understanding of this compound acting as an allosteric inhibitor of human TRPV1. nih.govwikipedia.orgciteab.com The detailed view of the binding pocket provided by cryo-EM, including the residues that contribute to this compound binding, is invaluable for structure-based drug design efforts aimed at developing novel TRPV1-targeted therapeutics. wikipedia.org

Table 2: Cryo-Electron Microscopy Structure Details of Human TRPV1 in Complex with this compound

FeatureDetailSource(s)
PDB ID8GFA nih.govdrugbank.comnih.govresearchgate.net
Resolution2.3 Å drugbank.comnih.gov
OrganismHomo sapiens nih.gov
Binding SiteVanilloid site (transmembrane domain) nih.govwikipedia.orgwikipedia.orgnih.govfishersci.fiwikipedia.orgciteab.comijcsrr.org
Number of this compound Molecules Bound4 (one per subunit) nih.gov
MechanismAllosteric inhibition nih.govwikipedia.orgciteab.com

Advanced Research Perspectives and Future Directions for Sb 366791

Rational Design and Development of Novel TRPV1 Antagonists Based on SB-366791 Insights

The determination of the cryo-EM structure of human TRPV1 in complex with this compound has been a pivotal development in the rational design of novel antagonists. This high-resolution structural data (e.g., PDB: 8GFA at 2.3 Å resolution) has revealed the specific binding site of this compound within the vanilloid pocket of TRPV1, demonstrating its action as an allosteric inhibitor nih.govosti.govrcsb.orgnih.govmdpi.com.

Key insights from structural studies include the identification of residues critical for this compound binding, such as Tyr511 and Thr550, and the importance of hydrophobic interactions with residues like Leu515 and Leu547 for antagonism mdpi.com. This detailed molecular understanding allows researchers to employ structure-based drug design strategies. By analyzing the pharmacophoric features of this compound, including its aromatic and hydrophobic groups, computational methods like 3D-Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be used to screen chemical libraries and design compounds with enhanced affinity and selectivity for the TRPV1 binding site nih.govmdpi.comunisi.itresearchgate.net.

This rational approach aims to overcome limitations of earlier TRPV1 antagonists, such as off-target effects and the induction of hyperthermia, which were significant challenges in clinical development tandfonline.com. By designing molecules that precisely interact with the identified binding site and potentially other allosteric sites informed by this compound's mechanism, it may be possible to develop antagonists that retain potent analgesic effects without undesirable side effects osti.govrcsb.orgnih.govtandfonline.com. Virtual screening based on the this compound binding mode has already shown promise in identifying competitive antagonists that may alleviate pain without altering core body temperature tandfonline.com.

Elucidating the Complex Modulatory Networks Involving TRPV1 and this compound

TRPV1 function is not isolated but is integrated within complex cellular signaling networks. It is modulated by various endogenous and exogenous factors, including lipids, protons, and inflammatory mediators frontiersin.orgmdpi.comoup.comnih.gov. This compound, as a selective antagonist, is a valuable tool for dissecting these intricate interactions and understanding how TRPV1 activity is regulated in different physiological and pathophysiological contexts.

Research using this compound has demonstrated that TRPV1 can influence other signaling pathways. For instance, studies have shown that TRPV1 blockade by this compound can attenuate the activation of the mTOR protein in spinal tissue, suggesting a link between TRPV1 and the PI3K/AKT/mTOR pathway, which is involved in chronic pain mechanisms mdpi.com. This highlights the potential for TRPV1 to influence downstream signaling cascades beyond direct ion flux.

Furthermore, TRPV1 interacts with scaffolding proteins like AKAP 79/150, which bring signaling enzymes such as PKA, PKC, and calcineurin into proximity for modulating channel activity frontiersin.org. Using this compound in conjunction with tools targeting these interacting proteins can help map the specific points of convergence and the functional consequences of these interactions on TRPV1 sensitization and desensitization. Understanding these complex modulatory networks is crucial for predicting the full therapeutic potential and potential off-target effects of TRPV1 antagonists.

Exploring Site-Specific TRPV1 Inhibition for Therapeutic Refinement

TRPV1 is expressed in various tissues and cell types, including sensory neurons, glial cells, and non-neuronal tissues frontiersin.orgmdpi.comfrontiersin.orgfrontiersin.orgijbs.com. The differential localization and context-dependent activation of TRPV1 suggest that targeting the channel in a site-specific manner could refine therapeutic outcomes and minimize systemic side effects. This compound, as a research tool, has been instrumental in exploring the functional significance of TRPV1 at different anatomical locations.

Studies using this compound delivered intrathecally (into the spinal fluid) versus peripherally (e.g., intraplantar injection) have provided insights into the relative contributions of spinal and peripheral TRPV1 to different types of pain. For example, intrathecal administration of this compound has been shown to reverse both mechanical and thermal hyperalgesia in inflammatory pain models, while peripheral administration was less effective against mechanical allodynia rsc.org. This suggests that spinal TRPV1 plays a significant role in mechanical hypersensitivity.

Future research can leverage the insights gained from this compound studies to design antagonists that preferentially target TRPV1 in specific tissues or neuronal populations. This could involve developing compounds with limited blood-brain barrier penetration to target peripheral pain without affecting central thermoregulatory functions, or designing molecules that are selectively delivered to or activated in inflamed tissues where TRPV1 is sensitized. The structural information provided by the this compound-bound TRPV1 structure can guide the design of antagonists with physicochemical properties tailored for site-specific delivery or action.

Unveiling Novel Physiological and Pathophysiological Roles of TRPV1 Through this compound Application

While initially characterized for its role in pain and thermosensation, research using tools like this compound is continuously revealing novel physiological and pathophysiological functions of TRPV1 beyond nociception. The expression of TRPV1 in diverse tissues suggests its involvement in a broader range of biological processes.

Studies have implicated TRPV1 in conditions such as chronic prostatitis, where this compound has been used to investigate its role in pain and inflammation frontiersin.org. TRPV1 is also being explored for its involvement in rheumatoid arthritis, with studies using this compound demonstrating its role in microglia activation and pain in animal models frontiersin.org. Furthermore, TRPV1 is found in the digestive, cardiovascular, and respiratory systems, and its activation is involved in regulating functions in these systems nih.gov. This compound can serve as a tool to dissect the precise contribution of TRPV1 in these complex systems and disease states.

Q & A

Q. What is the molecular mechanism by which SB-366791 inhibits TRPV1 activation?

this compound acts as a competitive antagonist of the TRPV1 receptor, selectively binding to the vanilloid site. Unlike agonists (e.g., capsaicin or RTX), this compound does not stabilize the open conformation of the ion channel. Structural studies reveal that this compound binding disrupts critical interactions (e.g., between R557 and E570 in TRPV1), preventing S5-S6 helical movements required for ion conductance . Methodologically, electrophysiological assays (e.g., patch-clamp) and cryo-EM structural comparisons (apo vs. This compound-bound TRPV1) are used to validate this mechanism .

Q. How do researchers assess the selectivity of this compound for TRPV1 over other ion channels?

Selectivity is tested via panel-based assays, including binding studies (e.g., radioligand displacement) and functional assays (e.g., calcium flux measurements) across 47+ receptors and ion channels. For example, this compound shows no inhibition of voltage-gated calcium channels (VGCC) or hyperpolarization-activated currents (Ih) in sensory neurons, confirming specificity . Standard protocols involve co-administering this compound with agonists for non-TRPV1 targets (e.g., TRPA1 or TRPM8) to rule off-target effects .

Q. What experimental models are used to evaluate this compound’s in vivo efficacy in pain research?

Common models include:

  • Capsaicin-induced nociception : Intraplantar injection in rodents, with pain response quantification (e.g., licking/biting duration). This compound (4–16 µg) shows dose-dependent inhibition .
  • Inflammatory hyperalgesia : CFA-induced inflammation models, where this compound attenuates spontaneous excitatory synaptic currents in spinal cord neurons .
  • Cold allodynia : MSU crystal-induced edema, with this compound reducing nociceptive responses but not mechanical hyperalgesia in some paradigms .

Advanced Research Questions

Q. How can structural insights from this compound-TRPV1 binding inform the design of next-generation TRPV1 antagonists?

Cryo-EM structures (e.g., PDB: 8GFA) reveal that this compound stabilizes a closed-channel conformation by forming salt bridges (e.g., R575-E693) absent in agonist-bound states. Mutagenesis studies (e.g., E693N) confirm these interactions are critical for inhibition . Computational approaches, such as 3D-QSAR modeling and pharmacophore mapping using this compound as a template, enable the prediction of novel antagonists with enhanced binding kinetics .

Q. What methodological strategies resolve contradictions in this compound’s efficacy across different pain models?

For example, this compound fails to inhibit mechanical hyperalgesia in TNFα-coadministration models but reduces spontaneous pain in CFA inflammation. To address this:

  • Model stratification : Differentiate acute vs. chronic pain pathways (e.g., TRPV1’s role in thermal vs. mechanical sensitization).
  • Dose optimization : Higher doses (16 µg) are required for capsaicin-induced nociception vs. lower doses (10 nmol/paw) in MSU models .
  • Combination therapies : Pair this compound with TRPA1 antagonists (e.g., HC-030031) to address overlapping nociceptive pathways .

Q. How can this compound be utilized to study TRPV1’s role in non-pain pathways, such as antiviral responses?

In coxsackievirus B (CVB) studies, this compound reduces viral replication by inhibiting VP1 protein expression and mRNA transcription. Key methods include:

  • Fluorescence microscopy : Track EGFP-tagged viral expression post-SB-366791 treatment .
  • Western blot/RT-qPCR : Quantify VP1 protein and mRNA levels to confirm antiviral activity .
  • Viral titer assays : Measure plaque-forming units (PFUs) in this compound-treated vs. control cells .

Q. What are the limitations of this compound in probing TRPV1’s physiological roles, and how can these be mitigated?

Limitations include:

  • Partial inhibition : this compound does not block all TRPV1 activation modes (e.g., proton-mediated activation in some isoforms) .
  • Kinetic variability : Delayed onset of action in certain assays due to lipid membrane partitioning . Mitigation strategies:
  • Combine with genetic approaches (e.g., TRPV1 knockout models).
  • Use complementary antagonists (e.g., capsazepine) to cross-validate results .

Methodological Best Practices

Q. How should researchers optimize this compound’s solubility and stability in experimental setups?

  • Solubility : Prepare stock solutions in DMSO (75 mM) or heated ethanol (25 mM) .
  • Storage : Aliquot and store at -20°C for ≤1 month; avoid freeze-thaw cycles to prevent precipitation .
  • In vivo delivery : Use vehicle formulations (e.g., 1:1:18 DMSO:cremophor:saline) to enhance bioavailability .

Q. What controls are essential when using this compound in electrophysiological studies?

  • Positive controls : Co-apply capsaicin or protons to confirm TRPV1 functionality.
  • Negative controls : Test this compound in TRPV1-knockout cells/animals to rule out off-target effects .
  • Kinetic controls : Pre-incubate this compound (≥10 min) to account for its slow receptor binding kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SB-366791
Reactant of Route 2
Reactant of Route 2
SB-366791

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.